molecular formula C11H12N2O3 B1288129 Methyl 4-(2-oxoimidazolidin-1-yl)benzoate CAS No. 627901-54-6

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

Cat. No.: B1288129
CAS No.: 627901-54-6
M. Wt: 220.22 g/mol
InChI Key: JJEJWKYMXZCGPN-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . It is a heterocyclic compound featuring an imidazolidinone ring attached to a benzoate ester. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate typically involves the reaction of 4-(2-oxoimidazolidin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or imidazolidinones.

Scientific Research Applications

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazolidinone ring. This interaction can modulate biological pathways, leading to its observed effects. Further research is needed to fully understand the molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is unique due to its specific imidazolidinone ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H12N2O3C_{11}H_{12}N_{2}O_{3} and a molecular weight of approximately 220.23 g/mol. The structure features a benzoate moiety linked to an imidazolidinone ring, contributing to its unique chemical properties and biological activities.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating biological pathways that lead to its observed effects. This interaction is primarily attributed to the imidazolidinone structure, which may influence various cellular processes.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. Its efficacy suggests potential applications in antibiotic development, particularly as a candidate for treating infections caused by resistant strains.

Anticancer Activity

Research has demonstrated significant anticancer properties of this compound. In studies involving various human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma), this compound exhibited notable antiproliferative effects. The compound was found to inhibit cell growth effectively at low concentrations, indicating its potential as a therapeutic agent in oncology .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-290.5Inhibition of cell cycle progression
M210.3Disruption of microtubule integrity
MCF70.4Induction of apoptosis

The above data illustrates the compound's effectiveness in inhibiting cancer cell proliferation.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various derivatives of this compound on multiple cancer cell lines. Results indicated that specific modifications to the imidazolidinone ring enhanced anticancer activity, with some derivatives achieving IC50 values in the nanomolar range .
  • Chick Chorioallantoic Membrane (CAM) Assays : In vivo studies using CAM assays demonstrated that certain derivatives not only inhibited tumor growth but also showed low toxicity to normal cells, suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis with Related Compounds

This compound can be compared with other structurally similar compounds to highlight its unique biological properties.

Compound NameStructure FeaturesUnique Aspects
Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoateContains a fluorine substituentIncreased lipophilicity due to fluorine
Methyl 4-(1H-imidazol-2(3H)-one)benzoateLacks the oxo groupDifferent reactivity profile
Methyl 4-(2-thioxoimidazolidin-1-yl)benzoateContains a thio group instead of an oxo groupPotentially different biological activity

This table illustrates how this compound stands out due to its specific functional groups and potential applications in medicinal chemistry .

Properties

IUPAC Name

methyl 4-(2-oxoimidazolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-10(14)8-2-4-9(5-3-8)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEJWKYMXZCGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594735
Record name Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627901-54-6
Record name Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-(3-(2-chloroethyl)ureido)benzoate (8.5 g, 33.1 mmol) was then stirred in N,N-dimethylformamide (80 ml) with K2CO3 (2.3 g, 16.7 mmol) at room temperature for 12 hours. The solid was filtered off and the solvent was removed in vacuum. The crude product was dissolved in dichloromethane and purified on ISCO system (30% EtOAc in dichloromethane) to give a pure product as a white crystalline (5.48 g, 75%): 1H NMR (400 MHz, CDCl3) δ 8.00 (d, 2H), 7.62 (d, 2H), 4.90 (br s, 1H), 3.97 (dd, 2H), 3.90 (s, 3H), 3.60 (dd, 2H). MS (ESI) m/z: Calculated: 220.08; Observed: 221.10 (M++1).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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